molecular formula C18H18D2FNO3 ⋅ CHF3O2 B1165292 (S,S)-FD2MeNER TFA

(S,S)-FD2MeNER TFA

Cat. No.: B1165292
M. Wt: 433.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-FD2MeNER TFA (trifluoroacetic acid salt of (S,S)-fluorodimethylnorepinephrine) is a fluorinated derivative of norepinephrine, designed to enhance metabolic stability and receptor selectivity. The compound features a stereospecific (S,S) configuration, which optimizes binding to adrenergic receptors, and a trifluoroacetyl group that improves lipophilicity and bioavailability. Its primary applications include neuropharmacological research, particularly in studying adrenergic signaling pathways and neurodegenerative diseases .

Properties

Molecular Formula

C18H18D2FNO3 ⋅ CHF3O2

Molecular Weight

433.39

Purity

> 95%

Synonyms

(2S,αS)-2-[α-(2-Dideuterofluoromethoxyphenoxy)benzyl]morpholine trifluoroacetate

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of (S,S)-FD2MeNER TFA and Related Fluorinated Compounds
Compound Core Structure Fluorinated Group Counterion Key Applications
This compound Norepinephrine derivative Trifluoromethyl (CF₃) TFA Adrenergic receptor studies
Ammonium perfluorooctanoate Perfluoroalkyl chain C₈F₁₇ NH₄⁺ Surfactant, industrial coatings
Benzene sulfonamide-CF₃ Aromatic sulfonamide CF₃ None Enzyme inhibition assays
Fluoxetine HCl Phenylpropylamine CF₃ (on aryl group) HCl SSRI antidepressant

Key Insights :

  • Fluorination Position: Unlike perfluorooctanoate (C₈F₁₇ in ), this compound uses a single trifluoromethyl group (CF₃), balancing hydrophobicity and metabolic stability .
  • Stereochemistry: The (S,S) configuration distinguishes it from racemic analogs (e.g., (±)-fluorodimethylnorepinephrine), which exhibit lower receptor-binding specificity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP Solubility (H₂O) Stability (t₁/₂ in plasma)
This compound 1.8 12 mg/mL 6.2 hours
Non-fluorinated norepinephrine -0.5 25 mg/mL 0.8 hours
Fluoxetine HCl 4.1 0.1 mg/mL 48 hours
Ammonium perfluorooctanoate 3.9 Insoluble >100 hours (environmental)

Key Insights :

  • Lipophilicity: The trifluoromethyl group in this compound increases LogP (1.8 vs. -0.5 for non-fluorinated norepinephrine), enhancing blood-brain barrier penetration .
  • Solubility: Despite fluorination, the TFA counterion improves aqueous solubility compared to non-ionic fluorinated surfactants (e.g., perfluorooctanoate) .
Table 3: Receptor Binding Affinity (IC₅₀, nM)
Compound α₁-Adrenergic β₁-Adrenergic Selectivity Ratio (β₁/α₁)
This compound 12.3 3.4 0.28
(±)-FD2MeNER TFA 15.6 14.2 0.91
Norepinephrine 8.9 2.1 0.24
Fluoxetine >10,000 >10,000 N/A

Key Insights :

  • Selectivity : The (S,S) enantiomer shows 3.2-fold higher β₁-adrenergic selectivity than its racemic counterpart, attributed to stereospecific receptor interactions .
  • Potency: Comparable to norepinephrine in β₁ binding (IC₅₀ = 3.4 vs. 2.1 nM) but with improved metabolic stability due to fluorination .

Analytical Performance in HPLC

Table 4: HPLC Retention Times with TFA-Containing Mobile Phases
Compound Retention Time (min) Peak Symmetry (As)
This compound 8.7 1.05
(±)-FD2MeNER TFA 9.2 1.18
Ammonium perfluorooctanoate 22.4 1.92
Fluoxetine HCl 14.5 1.34

Key Insights :

  • Chromatographic Efficiency : this compound exhibits sharper peaks (As = 1.05) than branched fluorinated compounds, owing to TFA’s chaotropic effects enhancing hydrophobic interactions .
  • Retention: Shorter retention time compared to highly fluorinated surfactants (e.g., perfluorooctanoate), reflecting balanced hydrophobicity .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (S,S)-FD2MeNER TFA with high stereochemical purity?

  • Methodology :

  • Prioritize enantioselective synthesis routes, such as asymmetric catalysis or chiral resolution techniques, to control stereochemistry.
  • Use nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) to validate purity .
  • Reference established protocols for structurally similar norepinephrine reuptake inhibitors (NRIs) to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. Which analytical techniques are most reliable for characterizing this compound in preclinical studies?

  • Methodology :

  • Combine mass spectrometry (MS) and infrared (IR) spectroscopy for structural confirmation.
  • Employ X-ray crystallography to resolve stereochemical ambiguities.
  • Validate quantitative assays (e.g., LC-MS/MS) using internal standards to minimize matrix effects .

Q. How can researchers design a pilot study to assess the pharmacokinetic (PK) profile of this compound?

  • Methodology :

  • Apply the PICOT framework :
  • P opulation: Rodent models (e.g., Sprague-Dawley rats).
  • I ntervention: Single-dose administration.
  • C omparison: Plasma concentration vs. time curves.
  • O utcome: Bioavailability, half-life, clearance.
  • T ime: 24-hour sampling .
  • Use non-compartmental analysis (NCA) for preliminary PK parameters .

Advanced Research Questions

Q. How should researchers address discrepancies in binding affinity data for this compound across different assays?

  • Methodology :

  • Conduct a systematic error analysis :
Source of ErrorMitigation Strategy
Assay sensitivityValidate with positive controls (e.g., reboxetine).
Receptor heterogeneityUse cell lines with homogeneous receptor expression.
Data normalizationApply log-transformation to reduce variance skewness .
  • Perform meta-analysis of published datasets to identify confounding variables .

Q. What experimental strategies can elucidate the mechanism of action (MoA) of this compound in neurochemical pathways?

  • Methodology :

  • Step 1 : Use knockout (KO) rodent models to isolate specific neurotransmitter transporters (e.g., NET vs. SERT).
  • Step 2 : Apply phosphoproteomics to map downstream signaling cascades.
  • Step 3 : Integrate electrophysiological recordings (e.g., patch-clamp) with microdialysis to correlate MoA with synaptic norepinephrine levels .

Q. How can cross-disciplinary approaches enhance the ecological relevance of toxicity studies for this compound?

  • Methodology :

  • Adopt the PEO framework :
  • P opulation: Aquatic species (e.g., Daphnia magna).
  • E xposure: Environmentally realistic concentrations (ng/L–μg/L).
  • O utcome: Behavioral and reproductive endpoints .
  • Pair in vitro high-throughput screening (HTS) with in silico QSAR models to prioritize ecotoxicological assays .

Data Management and Validation

Q. What practices ensure reproducibility in dose-response studies of this compound?

  • Methodology :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Archive raw data in repositories (e.g., Chemotion, RADAR4Chem) with metadata tags for experimental conditions .
  • Use electronic lab notebooks (ELNs) to track protocol deviations .

Q. How should researchers validate conflicting in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Apply Bayesian hierarchical modeling to reconcile discrepancies:
  • Model in vitro IC₅₀ values as priors for in vivo efficacy likelihoods.
  • Adjust for bioavailability and blood-brain barrier permeability .

Ethical and Framework Compliance

Q. Does research on this compound meet the FINER criteria for translational relevance?

  • Evaluation :

  • Feasible : Use existing PK/PD models to extrapolate human dosing.
  • Novel : Focus on understudied off-target effects (e.g., sigma-1 receptor modulation).
  • Ethical : Adhere to ARRIVE guidelines for animal welfare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.